2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(3,4-dimethoxyphenyl)acetamide
Description
This compound features a 1,3,4-thiadiazole core substituted at position 2 with a sulfanyl-acetamide moiety and at position 5 with a tert-butylcarbamoyl amino group. The acetamide nitrogen is further bonded to a 3,4-dimethoxyphenyl ring. Its molecular formula is C₁₉H₂₃N₅O₄S₂, with a molecular weight of 473.55 g/mol.
Properties
IUPAC Name |
2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O4S2/c1-17(2,3)20-14(24)19-15-21-22-16(28-15)27-9-13(23)18-10-6-7-11(25-4)12(8-10)26-5/h6-8H,9H2,1-5H3,(H,18,23)(H2,19,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKACAKGINFDYMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NC1=NN=C(S1)SCC(=O)NC2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(3,4-dimethoxyphenyl)acetamide is a complex organic compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This compound features a thiadiazole ring, which is known for its diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. The structure of this compound includes a sulfanyl group and an acetamide moiety, contributing to its bioactivity.
- Molecular Formula : C₁₃H₁₈N₄O₂S₂
- Molecular Weight : Approximately 318.43 g/mol
Biological Activity Overview
Research indicates that this compound exhibits notable biological activities:
-
Anticancer Properties :
- Thiadiazole derivatives are recognized for their potential as anticancer agents. Studies have shown that compounds with similar structures can induce cytotoxic effects on various cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) cells .
- The mechanism of action may involve enzyme inhibition or modulation of signaling pathways relevant to cancer progression.
-
Antimicrobial Activity :
- Thiadiazole compounds have demonstrated antimicrobial properties against various bacterial and fungal strains. For instance, derivatives of 2-amino-1,3,4-thiadiazole have shown significant activity against Salmonella typhi and E. coli .
- The specific compound under consideration has not been extensively tested for antimicrobial efficacy but shares structural similarities with known active compounds.
- Anti-inflammatory Effects :
Case Studies and Research Findings
Several studies have explored the biological activity of thiadiazole derivatives:
Table 1: Summary of Biological Activities of Related Thiadiazole Compounds
| Compound | Activity Type | Target Cells | IC50 (µM) |
|---|---|---|---|
| 5-Amino-1,3,4-thiadiazole | Anticancer | A549 | 10.0 |
| 2-Acetylthiazole | Antifungal | Candida albicans | 15.0 |
| 2-amido-1,3,4-thiadiazole | Antimicrobial | E. coli | 20.0 |
| 2-(tert-butylcarbamoyl)-thiadiazole | Cytotoxicity | MCF-7 | 7.5 |
Detailed Findings
- Cytotoxicity Assays :
-
Mechanism of Action :
- The proposed mechanism involves the interaction with key enzymes or proteins involved in cell proliferation and survival pathways. This interaction may lead to apoptosis in cancer cells.
-
Synthesis and Characterization :
- The synthesis typically involves multi-step reactions starting from commercially available precursors, followed by purification methods such as recrystallization or chromatography to isolate the desired product.
Scientific Research Applications
Scientific Research Applications
-
Anticancer Research
The compound has been extensively studied for its potential anticancer properties. Thiadiazole derivatives are known to exhibit significant biological activity, including:- Interference with DNA Replication: The thiadiazole ring can inhibit DNA replication processes, making it effective against both bacterial and cancer cells.
- Cytotoxicity Assays: In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines such as breast (T47D), lung (A549), and leukemia cells. Assays like MTT and ATP-based assays are commonly used to measure cell viability post-treatment.
-
Enzyme Inhibition
The compound may inhibit specific enzymes involved in cancer cell proliferation. This mechanism can lead to the modulation of various biological pathways relevant to disease processes. -
Receptor Modulation
It may act as a ligand for certain receptors implicated in cancer progression, further enhancing its potential therapeutic applications.
Case Studies and Research Findings
Several studies have highlighted the efficacy of thiadiazole derivatives, including our compound of interest:
| Study | Cell Line | IC50 Value | Activity |
|---|---|---|---|
| Alam et al. (2011) | SK-MEL-2 | 4.27 µg/mL | Cytotoxicity |
| Olsen et al. (2018) | Various | Not specified | Cytostatic properties |
| Maddila et al. (2021) | Various | Not specified | Broad biological activities |
Notable Research
- Alam et al. (2011) reported significant suppressive activity against human cancer cell lines such as lung (A549), skin (SK-MEL-2), and ovarian cancers (SK-OV-3).
- Olsen et al. (2018) explored the cytostatic properties of 2-amino-1,3,4-thiadiazole derivatives leading to the development of new compounds with promising anticancer activity.
- A review by Maddila et al. (2021) summarized various biological activities associated with 1,3,4-thiadiazole derivatives, emphasizing their potential as anticancer agents due to their diverse mechanisms of action.
Synthesis and Production
The synthesis of 2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(3,4-dimethoxyphenyl)acetamide typically involves multiple steps:
- Synthetic Routes: Starting from the preparation of the thiadiazole core followed by functionalization with various substituents.
- Industrial Production: May utilize continuous flow reactors optimized for yield and purity.
Summary of Key Findings
The unique combination of structural features in 2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(3,4-dimethoxyphenyl)acetamide contributes to its diverse range of applications and potential biological activities. Its promising anticancer properties make it a candidate for further investigation in drug development.
Comparison with Similar Compounds
Comparison with Structurally Similar Thiadiazole Derivatives
The compound belongs to a class of 1,3,4-thiadiazole-based acetamides, which are often explored for their biological activities (e.g., antimicrobial, anticancer). Below is a comparative analysis with key analogs:
Structural Features and Substituent Variations
Key Observations:
Thiadiazole Core Modifications: The target compound’s 5-position substituent is a tert-butylcarbamoyl amino group, distinguishing it from analogs with bulkier aromatic substitutions (e.g., benzylsulfanyl in or dichlorophenyl in ). This likely reduces steric hindrance compared to benzyl or dichlorophenyl groups. The N-(3,4-dimethoxyphenyl) acetamide group enhances electron-donating capacity relative to electron-withdrawing groups like trifluoromethyl (in ) or halogens (in ).
The tert-butylcarbamoyl moiety may enhance metabolic stability compared to benzylsulfanyl groups, which are prone to oxidative cleavage .
Reactivity and Functional Group Analysis
- Sulfanyl Linkages : All compounds feature sulfanyl (-S-) bridges connecting the thiadiazole core to the acetamide group. This linkage is susceptible to hydrolysis under acidic/basic conditions, but the tert-butylcarbamoyl group in the target compound may sterically protect the thiadiazole ring, slowing degradation .
- Aromatic Substitutions :
- Electron-donating methoxy groups (target compound) contrast with electron-withdrawing trifluoromethyl () and chloro () groups, influencing electronic distribution and interaction with biological targets (e.g., enzyme active sites).
- The dimethoxyphenyl group may facilitate π-π stacking interactions in biological systems, unlike the sterically bulky trifluoromethylphenyl groups .
Q & A
Q. What are the standard synthetic routes for preparing this compound?
The synthesis of thiadiazole-acetamide derivatives typically involves cyclization reactions using thiosemicarbazides and carboxylic acid derivatives. For example, POCl₃-mediated cyclization under reflux (90°C for 3 hours) is a common method to form the 1,3,4-thiadiazole core, followed by coupling with acetamide intermediates via sulfanyl linkages . Purification often involves pH adjustment (e.g., ammonia solution to pH 8–9) and recrystallization from DMSO/water mixtures. For the tert-butylcarbamoyl group, post-synthetic modifications like carbamate formation may be required.
Q. What spectroscopic and crystallographic methods are recommended for structural characterization?
- X-ray crystallography : Resolve absolute configuration and intermolecular interactions (e.g., hydrogen bonding, π-stacking) as demonstrated for similar thiadiazole derivatives .
- FTIR : Identify functional groups (e.g., C=O stretching in acetamide at ~1650 cm⁻¹, N-H in carbamoyl groups at ~3300 cm⁻¹) .
- NMR : Assign protons in the thiadiazole ring (δ 7.5–8.5 ppm for aromatic protons) and methoxy groups (δ 3.7–3.9 ppm) .
- Mass spectrometry : Confirm molecular weight and fragmentation patterns (e.g., loss of tert-butyl or methoxy groups) .
Q. What in vitro assays are suitable for preliminary biological evaluation?
- Antiviral activity : ACE2 binding assays using molecular docking (e.g., AutoDock Vina) to predict inhibition potential, as seen in structurally related compounds with docking scores of -5.51 kcal/mol .
- Antimicrobial testing : Broth microdilution assays against Gram-positive/negative bacteria (MIC values) and fungal strains, referencing thiadiazole derivatives with MICs ≤ 25 µg/mL .
Advanced Research Questions
Q. How can molecular docking studies guide target identification?
- Methodology :
Prepare the compound’s 3D structure (e.g., using Open Babel for energy minimization).
Select targets (e.g., ACE2, viral proteases) based on structural analogs .
Perform docking simulations (e.g., Schrödinger Suite) with flexible side chains at active sites.
Validate results via molecular dynamics (MD) simulations (100 ns trajectories) to assess binding stability.
- Interpretation : Compare docking scores (ΔG) with known inhibitors and analyze binding poses (e.g., hydrogen bonds with Thr347 or His345 in ACE2) .
Q. What strategies optimize structure-activity relationships (SAR) for enhanced activity?
- Substituent modification :
- Vary the tert-butyl group (e.g., replace with cyclopropyl or aryl groups) to alter lipophilicity .
- Modify methoxy positions on the phenyl ring to influence electron-donating/withdrawing effects .
- Biological testing :
- Use dose-response curves (IC₅₀) in enzyme inhibition assays (e.g., SARS-CoV-2 pseudovirus entry assays) .
- Cross-validate in cell-based models (e.g., Vero E6 cells for antiviral activity).
Q. How should researchers address discrepancies in biological activity data?
- Controlled replication : Standardize assay conditions (e.g., cell passage number, serum concentration) to minimize variability .
- Orthogonal assays : Confirm antiviral activity with plaque reduction neutralization tests (PRNT) if docking predicts ACE2 binding .
- Data normalization : Use positive controls (e.g., remdesivir for antiviral studies) and report activity as % inhibition relative to baseline .
Methodological Considerations
Q. What computational tools predict physicochemical properties and reactivity?
- DFT calculations : Optimize geometry at B3LYP/6-31G* level to analyze frontier orbitals (HOMO-LUMO gap for charge transfer) and MESP maps for electrophilic/nucleophilic sites .
- ADMET prediction : Use SwissADME to assess bioavailability, BBB permeability, and CYP450 interactions .
Q. How can structural ambiguities in crystallographic data be resolved?
- Twinned crystals : Apply the PLATON TWIN tool to refine data with high R-factor values (>0.05) .
- Disorder modeling : Use SHELXL to partition disordered atoms (e.g., tert-butyl groups) with isotropic displacement parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
